molecular formula C13H15NO2 B11764085 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid

Katalognummer: B11764085
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: FXXNBYYVDFYQGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is a chemical compound with the molecular formula C13H15NO2. It is characterized by a spirocyclic structure, which includes a benzoic acid moiety attached to a spiro[2.4]heptane ring system containing a nitrogen atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-azaspiro[2.4]heptane with a benzoic acid derivative under specific reaction conditions. The process typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out at a controlled temperature, usually between 0°C and 50°C, to ensure optimal yield and purity of the product .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired purity levels required for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, resulting in the inhibition of cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid is unique due to the presence of both the spirocyclic ring system and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent and a versatile building block in chemical synthesis .

Eigenschaften

Molekularformel

C13H15NO2

Molekulargewicht

217.26 g/mol

IUPAC-Name

4-(5-azaspiro[2.4]heptan-5-yl)benzoic acid

InChI

InChI=1S/C13H15NO2/c15-12(16)10-1-3-11(4-2-10)14-8-7-13(9-14)5-6-13/h1-4H,5-9H2,(H,15,16)

InChI-Schlüssel

FXXNBYYVDFYQGL-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CCN(C2)C3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.